D-Galactose-1-d

Catalog No.
S895707
CAS No.
64267-73-8
M.F
C6H12O6
M. Wt
181.162
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Galactose-1-d

CAS Number

64267-73-8

Product Name

D-Galactose-1-d

IUPAC Name

(3R,4S,5R,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

181.162

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6D

InChI Key

WQZGKKKJIJFFOK-RUIMULFXSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Synonyms

(+)-Galactose-d; D-(+)-Galactose-d; Galactose-d;

Studying Metabolism and Cellular Processes:

D-Galactose-1-d acts as a valuable tool in studying metabolic pathways and cellular processes. Due to its specific isotopic enrichment, it allows researchers to trace the fate of galactose within an organism or cell culture. This enables the investigation of galactose metabolism, its interaction with other metabolic pathways, and its impact on cellular functions. For example, studies have utilized D-Galactose-1-d to understand the Warburg effect, a phenomenon observed in cancer cells where they rely primarily on glycolysis for energy production [].

Investigating Ageing and Age-Related Diseases:

Exploring Potential Therapeutic Applications:

Emerging research explores the potential therapeutic applications of D-Galactose-1-d. Studies suggest that it might offer protection against ionizing radiation-induced injury by stimulating mitochondrial function and modulating cellular redox homeostasis []. Additionally, D-Galactose-1-d supplementation has shown promise in improving symptoms associated with phosphoglucomutase 1 deficiency (PGM1-CDG), a rare genetic disorder affecting galactose metabolism []. However, further research is needed to confirm these potential therapeutic benefits and establish safety profiles.

D-Galactose-1-d is a derivative of D-galactose, a monosaccharide sugar that plays a critical role in various biological processes. D-galactose is an aldohexose and exists in both open-chain and cyclic forms, with the cyclic forms being more prevalent in aqueous solutions. It is primarily found in lactose, glycoproteins, and glycolipids, making it essential for cellular functions and metabolism. In its D form, it is often referred to as "brain sugar" due to its significant presence in nerve tissues .

D-Galactose-1-d specifically refers to the molecule where the hydroxyl group at the first carbon atom is deuterated (replaced with a deuterium atom). This modification allows for enhanced studies in metabolic pathways and interactions due to the unique properties of deuterium, which can be tracked using various analytical techniques .

D-Galactose-1-d is generally considered a safe compound for research purposes when handled following proper laboratory protocols [].

  • D-Galactose itself is a naturally occurring sugar and does not pose significant health risks [].

Please note:

  • D-Galactose-1-d is intended for research use only and should not be used for medicinal or other purposes without proper qualifications.
  • Always consult safety data sheets (SDS) and follow recommended handling procedures when working with any chemicals.
Involving deuterated reagents that selectively replace hydrogen atoms with deuterium at specific sites on the molecule.
  • Biological Synthesis: Enzymatic pathways involving deuterated substrates may also be utilized to produce D-galactose-1-d through microbial fermentation or recombinant DNA technology.
  • Isomerization: The conversion of other sugars through enzymatic processes can yield D-galactose-1-d as a product if appropriate deuterated substrates are used.
  • D-galactose has notable biological activities that influence health and disease:

    • Oxidative Stress: Elevated levels of D-galactose have been linked to oxidative stress in cells, particularly affecting erythrocytes (red blood cells) by altering their anion exchange capabilities without causing lipid peroxidation or significant oxidative damage initially. This suggests a complex role in cellular aging processes .
    • Neurodegeneration: Chronic exposure to high levels of D-galactose has been associated with memory loss and neurodegenerative changes in animal models, indicating its potential role in aging and cognitive decline .
    • Metabolic Pathways: D-galactose is metabolized through the Leloir pathway, which converts it into glucose derivatives necessary for energy production. Defects in this pathway can lead to galactosemia, a condition characterized by toxic accumulation of galactose .

    D-Galactose-1-d has several applications across different fields:

    • Metabolic Studies: Its unique isotopic labeling allows researchers to trace metabolic pathways involving galactose in biological systems, enhancing our understanding of sugar metabolism and related disorders.
    • Pharmaceutical Research: The compound can serve as a substrate for enzyme assays or as a model compound in drug development targeting metabolic diseases like galactosemia.
    • Food Science: In food chemistry, it can be used to study glycation processes and improve nutritional profiles through controlled Maillard reactions .

    Studies have indicated that D-galactose interacts with various biomolecules:

    • Proteins: It participates in glycosylation reactions that modify protein structures and functions, influencing their stability and activity.
    • Membrane Dynamics: High concentrations of D-galactose affect membrane fluidity and protein interactions within cell membranes, which could have implications for cellular signaling and function .

    D-Galactose-1-d shares similarities with other monosaccharides but has unique characteristics due to its specific structural modifications. Here are some comparable compounds:

    CompoundStructureUnique Features
    D-GalactoseC6H12O6Naturally occurring; involved in lactose metabolism
    D-GlucoseC6H12O6Major energy source; differs at C-4 hydroxyl group configuration
    L-GalactoseC6H12O6Epimer of D-galactose; differs at C-4 configuration
    D-MannoseC6H12O6Isomeric form; involved in glycoprotein synthesis
    D-XyloseC5H10O5Pentose sugar; important for nucleic acid synthesis

    D-Galactose-1-d's unique isotopic labeling allows for specific tracking in metabolic studies, distinguishing it from its non-deuterated counterparts while retaining similar biochemical properties.

    XLogP3

    -2.6

    Dates

    Modify: 2023-08-15

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